molecular formula C4H5Cl4NO B14720512 N-(1,2,2,2-tetrachloroethyl)acetamide CAS No. 14646-52-7

N-(1,2,2,2-tetrachloroethyl)acetamide

Cat. No.: B14720512
CAS No.: 14646-52-7
M. Wt: 224.9 g/mol
InChI Key: IMEQPJDEOWUNNN-UHFFFAOYSA-N
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Description

N-(1,2,2,2-tetrachloroethyl)acetamide is a chemical compound with the molecular formula C4H5Cl4NO It is characterized by the presence of a tetrachloroethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,2,2-tetrachloroethyl)acetamide typically involves the reaction of tetrachloroethylene with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient synthesis and minimizes the formation of by-products. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,2,2-tetrachloroethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The tetrachloroethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Nucleophiles: Nucleophiles like ammonia (NH3) and amines can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated amides.

Scientific Research Applications

N-(1,2,2,2-tetrachloroethyl)acetamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,2,2,2-tetrachloroethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2,2,2-tetrachloroethyl)formamide
  • N-(1,2,2,2-tetrachloroethyl)propionamide
  • N-(1,2,2,2-tetrachloroethyl)butyramide

Uniqueness

N-(1,2,2,2-tetrachloroethyl)acetamide is unique due to its specific chemical structure and properties. The presence of the tetrachloroethyl group imparts distinct reactivity and potential applications compared to other similar compounds. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound for further exploration.

Properties

CAS No.

14646-52-7

Molecular Formula

C4H5Cl4NO

Molecular Weight

224.9 g/mol

IUPAC Name

N-(1,2,2,2-tetrachloroethyl)acetamide

InChI

InChI=1S/C4H5Cl4NO/c1-2(10)9-3(5)4(6,7)8/h3H,1H3,(H,9,10)

InChI Key

IMEQPJDEOWUNNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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